molecular formula C19H13BrFN3O2 B2426234 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 1326832-88-5

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2426234
CAS No.: 1326832-88-5
M. Wt: 414.234
InChI Key: XGACSWUVJPSUAO-UHFFFAOYSA-N
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Description

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of quinolone derivatives. This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a fluoroquinolone core. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Quinolone Core Formation: The fluoroquinolone core is synthesized through cyclization reactions involving appropriate precursors, such as aniline derivatives and fluorinated carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinolone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinolone derivatives.

    Substitution: Formation of substituted quinolone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.

    Pathways Involved: It may interfere with cellular pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
  • 3-(3-Bromophenyl)-1H-pyrazole

Uniqueness

Compared to similar compounds, 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one stands out due to its unique combination of structural features, such as the presence of both an oxadiazole ring and a fluoroquinolone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3O2/c1-2-24-10-15(17(25)14-9-13(21)6-7-16(14)24)19-22-18(23-26-19)11-4-3-5-12(20)8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGACSWUVJPSUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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